molecular formula C20H16ClNO4S B14963944 ethyl (5E)-2-[(4-chlorophenyl)amino]-5-(3-hydroxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate

ethyl (5E)-2-[(4-chlorophenyl)amino]-5-(3-hydroxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B14963944
M. Wt: 401.9 g/mol
InChI Key: GIGYDZXAHNDVIY-SAIIIAOYSA-N
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Description

Ethyl (5E)-2-[(4-chlorophenyl)amino]-5-(3-hydroxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group, a hydroxybenzylidene moiety, and a dihydrothiophene carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5E)-2-[(4-chlorophenyl)amino]-5-(3-hydroxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-chloroaniline with 3-hydroxybenzaldehyde to form an intermediate Schiff base. This intermediate then undergoes cyclization with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5E)-2-[(4-chlorophenyl)amino]-5-(3-hydroxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxybenzylidene moiety can be oxidized to form corresponding quinones.

    Reduction: The nitro group in the chlorophenyl ring can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Ethyl (5E)-2-[(4-chlorophenyl)amino]-5-(3-hydroxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl (5E)-2-[(4-chlorophenyl)amino]-5-(3-hydroxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cellular signaling pathways involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Ethyl (5E)-2-[(4-chlorophenyl)amino]-5-(3-hydroxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C20H16ClNO4S

Molecular Weight

401.9 g/mol

IUPAC Name

ethyl (5E)-2-(4-chlorophenyl)imino-4-hydroxy-5-[(3-hydroxyphenyl)methylidene]thiophene-3-carboxylate

InChI

InChI=1S/C20H16ClNO4S/c1-2-26-20(25)17-18(24)16(11-12-4-3-5-15(23)10-12)27-19(17)22-14-8-6-13(21)7-9-14/h3-11,23-24H,2H2,1H3/b16-11+,22-19?

InChI Key

GIGYDZXAHNDVIY-SAIIIAOYSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C\C2=CC(=CC=C2)O)/SC1=NC3=CC=C(C=C3)Cl)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC(=CC=C2)O)SC1=NC3=CC=C(C=C3)Cl)O

Origin of Product

United States

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